4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
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Overview
Description
4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining pyridine, oxadiazole, and triazole moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting with the preparation of the individual heterocyclic rings. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Industry: Its stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in cell wall synthesis . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Triazole Derivatives: Compounds containing the triazole ring are known for their antifungal and anticancer activities.
Pyridine Derivatives: These compounds are widely studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Uniqueness
4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine stands out due to its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N7O/c17-16(18,19)10-4-1-5-11(7-10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-3-2-6-21-8-9/h1-8H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQUSFDLSXOHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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